

An In-Depth Technical Guide to [Tyr11]-Somatostatin for Researchers

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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618488

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This guide provides a comprehensive overview of **[Tyr11]-Somatostatin**, a crucial analog in somatostatin research, tailored for researchers, scientists, and drug development professionals. It covers its fundamental properties, experimental applications, and the intricate signaling pathways it modulates.

Core Properties of [Tyr11]-Somatostatin

[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin. The designation "[Tyr11]" indicates that the amino acid at position 11 has been substituted with Tyrosine. This modification is particularly significant as it allows for radioiodination, making it an invaluable tool for receptor binding assays and other molecular studies.

Physicochemical Characteristics

A summary of the key quantitative data for **[Tyr11]-Somatostatin** is presented below.

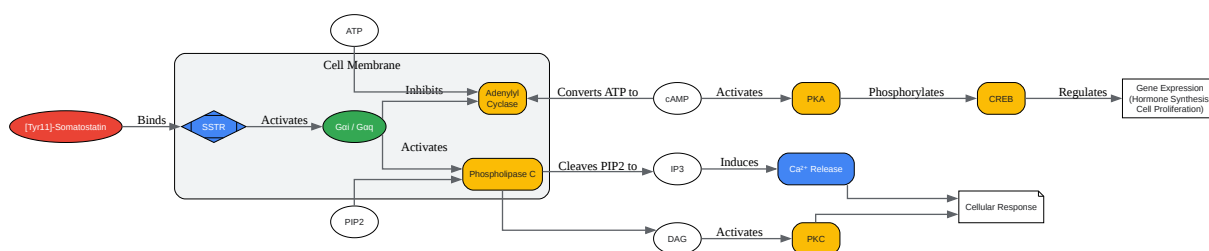
Property	Value
Molecular Formula	C ₇₆ H ₁₀₄ N ₁₈ O ₂₀ S ₂ [1]
Molecular Weight	1653.88 g/mol [1]
CAS Number	59481-27-5

Somatostatin Receptor Signaling Pathways

[Tyr11]-Somatostatin, like endogenous somatostatin, exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately regulate diverse physiological processes, including hormone secretion, cell proliferation, and neurotransmission.

Upon ligand binding, the somatostatin receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. The primary signaling mechanism involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, somatostatin receptor activation can stimulate phosphotyrosine phosphatases and modulate the activity of mitogen-activated protein kinases (MAPKs).[3] Furthermore, specific receptor subtypes can couple to other signaling pathways, such as the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[4]

Below are diagrams illustrating the key signaling pathways initiated by **[Tyr11]-Somatostatin** binding to its receptors.



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Figure 1: Overview of Somatostatin Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and experimental use of **[Tyr11]-Somatostatin**.

Solid-Phase Peptide Synthesis of **[Tyr11]-Somatostatin**

The synthesis of **[Tyr11]-Somatostatin** can be achieved using Fmoc solid-phase peptide synthesis (SPPS).^{[3][5]}

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Ether

Protocol:

- **Resin Swelling:** Swell the Rink Amide resin in DMF for 30 minutes.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Coupling:** Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours.
- **Washing:** Wash the resin with DMF and DCM to remove excess reagents.
- **Repeat:** Repeat the deprotection and coupling steps for each amino acid in the **[Tyr11]-Somatostatin** sequence.
- **Cleavage and Deprotection:** Once the synthesis is complete, treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Precipitation and Washing:** Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.
- **Drying:** Dry the crude peptide under vacuum.

Purification of [Tyr11]-Somatostatin by HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- Crude **[Tyr11]-Somatostatin**
- Water with 0.1% TFA (Solvent A)
- Acetonitrile with 0.1% TFA (Solvent B)
- C18 RP-HPLC column

Protocol:

- **Sample Preparation:** Dissolve the crude peptide in a minimal amount of Solvent A.
- **HPLC Separation:** Inject the sample onto a C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 1 mL/min.
- **Fraction Collection:** Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
- **Purity Analysis:** Analyze the purity of the collected fractions by analytical RP-HPLC.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain the purified **[Tyr11]-Somatostatin** as a white powder.

Radioligand Binding Assay using [¹²⁵I]-[Tyr11]-Somatostatin

This protocol outlines a typical radioligand binding assay to characterize the interaction of **[Tyr11]-Somatostatin** with its receptors in cell membranes. [¹²⁵I]-**[Tyr11]-Somatostatin** is used as the radioligand.

Materials:

- Cell membranes expressing somatostatin receptors
- [¹²⁵I]-**[Tyr11]-Somatostatin**
- Unlabeled **[Tyr11]-Somatostatin**
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation cocktail

- Gamma counter

Protocol:

- Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
 - Total Binding: Add cell membranes (20-50 µg protein), [¹²⁵I]-**[Tyr11]-Somatostatin** (at desired concentration, e.g., 50 pM), and binding buffer to a final volume of 200 µL.
 - Non-specific Binding: Add cell membranes, [¹²⁵I]-**[Tyr11]-Somatostatin**, and a high concentration of unlabeled **[Tyr11]-Somatostatin** (e.g., 1 µM) in binding buffer.
 - Competition Binding: Add cell membranes, [¹²⁵I]-**[Tyr11]-Somatostatin**, and varying concentrations of the competitor compound in binding buffer.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
- Data Analysis:
 - Specific Binding: Calculate by subtracting non-specific binding from total binding.
 - Saturation Analysis: For saturation binding experiments (using varying concentrations of [¹²⁵I]-**[Tyr11]-Somatostatin**), determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}) by Scatchard analysis.
 - Competition Analysis: For competition binding experiments, determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from receptor binding studies using **[Tyr11]-Somatostatin**.

Table 1: Receptor Binding Affinity in Rabbit Retina Membranes[2]

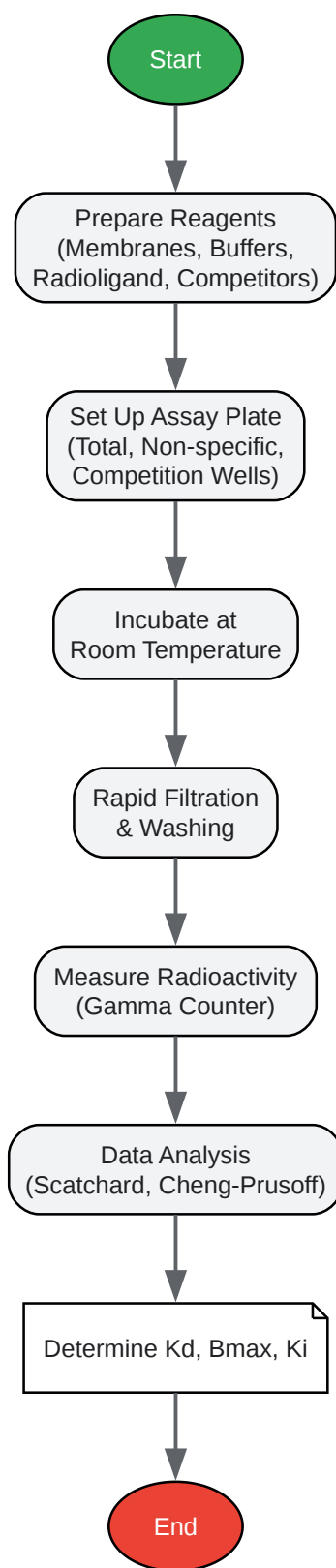
Parameter	Value
K _d	0.90 ± 0.20 nM
B _{max}	104 ± 52 fmol/mg protein

Table 2: Receptor Binding Affinity in Rat Brain Membranes[6]

Parameter	Value
K _a	1.25 × 10 ¹⁰ M ⁻¹
B _{max}	0.155 × 10 ⁻¹² mol/mg

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a radioligand binding assay.



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Figure 2: Workflow for a Radioligand Binding Assay.

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